molecular formula C9H10FNO4 B13985325 3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid

3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid

Cat. No.: B13985325
M. Wt: 215.18 g/mol
InChI Key: LCQKWNAVCCFZDC-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of fluorinated pyridines include:

    Fluorinating Agents: AlF3, CuF2, Bu4N+F−

    Solvents: DMF, methanol

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity for target proteins and enzymes. This can lead to the modulation of key cellular signaling pathways, such as those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxyethoxy group in the pyridine ring. This combination of substituents can enhance the compound’s solubility, stability, and biological activity compared to other fluorinated pyridines .

Properties

Molecular Formula

C9H10FNO4

Molecular Weight

215.18 g/mol

IUPAC Name

3-fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H10FNO4/c1-14-2-3-15-6-4-7(10)8(9(12)13)11-5-6/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

LCQKWNAVCCFZDC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(N=C1)C(=O)O)F

Origin of Product

United States

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